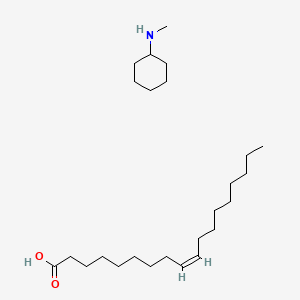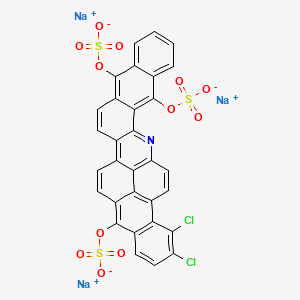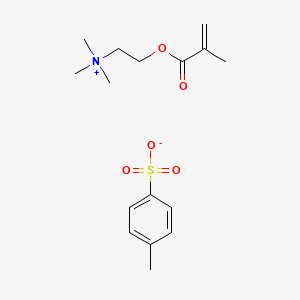
Einecs 275-519-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with N-methylcyclohexylamine (1:1), involves the reaction of oleic acid with N-methylcyclohexylamine. The reaction typically occurs under mild conditions, with the oleic acid being dissolved in a suitable solvent and the N-methylcyclohexylamine being added slowly. The reaction mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more controlled conditions. The process would likely include the use of reactors with precise temperature and pressure controls to ensure consistent product quality. The reaction may also be catalyzed to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oleic acid, compound with N-methylcyclohexylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce saturated amines or alcohols.
Applications De Recherche Scientifique
Oleic acid, compound with N-methylcyclohexylamine (1:1), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in studies involving lipid metabolism and interactions with biological membranes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of oleic acid, compound with N-methylcyclohexylamine (1:1), involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with lipid membranes and enzymes involved in lipid metabolism. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid: A monounsaturated fatty acid commonly found in various oils.
N-Methylcyclohexylamine: An organic amine used in various chemical syntheses.
Uniqueness
The uniqueness of oleic acid, compound with N-methylcyclohexylamine (1:1), lies in its combination of properties from both oleic acid and N-methylcyclohexylamine. This combination can result in unique chemical and physical properties that are not present in the individual components.
Propriétés
Numéro CAS |
71486-46-9 |
|---|---|
Formule moléculaire |
C25H49NO2 |
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
N-methylcyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-8-7-5-3-2-4-6-7/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,2-6H2,1H3/b10-9-; |
Clé InChI |
MMSDHTYXEZJGBB-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CNC1CCCCC1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)



